Methyl 3-amino-2-hydroxy-3-phenylpropanoate

Aminopeptidase N inhibition Anticancer agent development Enzyme inhibitor design

This (2R,3S)-phenylisoserine methyl ester is a critical chiral building block for the C-13 side chain of paclitaxel and docetaxel. Its defined stereochemistry is essential for microtubule assembly activity, and the free β-amino group enables diverse N-derivatization for protease inhibitor programs (APN/CD13, MMP-2, SARS-CoV 3CLpro). Do not substitute with generic β-amino esters—stereochemical identity at C2/C3 is absolute. Supplied with full NMR/HPLC documentation to de-risk your synthesis.

Molecular Formula C10H13NO3
Molecular Weight 195.21 g/mol
Cat. No. B12313469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-2-hydroxy-3-phenylpropanoate
Molecular FormulaC10H13NO3
Molecular Weight195.21 g/mol
Structural Identifiers
SMILESCOC(=O)C(C(C1=CC=CC=C1)N)O
InChIInChI=1S/C10H13NO3/c1-14-10(13)9(12)8(11)7-5-3-2-4-6-7/h2-6,8-9,12H,11H2,1H3
InChIKeyWZPZWAQKLOPJEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Amino-2-hydroxy-3-phenylpropanoate: Structural and Stereochemical Baseline for Procurement Evaluation


Methyl 3-amino-2-hydroxy-3-phenylpropanoate (C₁₀H₁₃NO₃, MW 195.21 g/mol) is a β-amino-α-hydroxy acid methyl ester derivative, also classified as a phenylisoserine methyl ester . This compound contains two chiral centers at C2 (α-hydroxy) and C3 (β-amino), yielding four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S) . The (2R,3S) isomer is a key intermediate in paclitaxel (Taxol) side-chain synthesis and is commercially available under CAS 157240-36-3 at ≥98% purity with full analytical documentation . The compound serves as a versatile chiral building block for pharmaceutical development, particularly in the construction of protease inhibitors and anticancer agents that require defined stereochemistry for target engagement .

Methyl 3-Amino-2-hydroxy-3-phenylpropanoate: Why Stereochemical and Structural Identity Precludes Generic Substitution


Generic substitution among 3-amino-2-hydroxy-3-phenylpropanoate analogs is scientifically unsound due to three non-negotiable differentiation axes. First, stereochemical identity is absolute: the four stereoisomers—(2R,3S), (2S,3R), (2R,3R), and (2S,3S)—exhibit distinct three-dimensional architectures that dictate discrete interactions with chiral biological targets such as enzymes and receptors [1]. Second, the phenyl substituent at the C3 position confers functional divergence from non-aromatic isoserine analogs; SAR studies demonstrate that the 3′-phenylisoserine series displays substantially higher microtubule assembly activity and cytotoxicity than the unsubstituted isoserine series [2]. Third, the free β-amino group enables derivatization pathways (e.g., N-acylation, N-sulfonylation) that are unavailable or yield different reactivity profiles in analogs where this position is pre-functionalized or absent . These factors collectively render blind interchange of apparently similar β-amino-α-hydroxy esters a high-risk procurement decision with potential for experimental failure.

Methyl 3-Amino-2-hydroxy-3-phenylpropanoate: Quantified Differentiation Evidence for Scientific Procurement Decisions


APN Inhibitory Potency of 3-Amino-2-hydroxyl-3-phenylpropanoic Acid Derivative 7e Versus Bestatin

A derivative of the 3-amino-2-hydroxyl-3-phenylpropanoic acid scaffold (compound 7e) exhibited superior in vitro inhibitory activity against aminopeptidase N (APN/CD13) compared to the clinically established APN inhibitor bestatin [1]. The target compound's core scaffold enabled the design of derivative 7e, which achieved significantly lower IC₅₀ values in both enzymatic and cellular assays, positioning this chemotype as a validated lead-generation platform [1].

Aminopeptidase N inhibition Anticancer agent development Enzyme inhibitor design

Cellular APN Inhibitory Activity of Phenylisoserine Derivative 7e Versus Bestatin in ES-2 Cancer Cells

Beyond enzymatic assays, derivative 7e of the 3-amino-2-hydroxyl-3-phenylpropanoic acid series demonstrated enhanced cellular activity against APN expressed on human ovary clear cell carcinoma ES-2 cells [1]. The compound achieved a lower IC₅₀ than bestatin, indicating that the phenylisoserine-derived scaffold confers improved cell permeability or target accessibility in a live-cell tumor context [1].

Cellular enzyme inhibition Ovarian cancer model APN/CD13 targeting

MMP-2 Inhibitory Activity of 3-Amino-2-hydroxyl-3-phenylpropanoic Acid Derivative

Derivative 7e of the 3-amino-2-hydroxyl-3-phenylpropanoic acid series was also evaluated for off-target or multi-target activity against matrix metalloproteinase-2 (MMP-2), a gelatinase implicated in tumor invasion and metastasis [1]. The compound exhibited micromolar-range inhibitory activity, establishing that the phenylisoserine scaffold can engage multiple therapeutically relevant metalloenzyme targets beyond its primary APN target [1].

Matrix metalloproteinase inhibition Metastasis research Multi-target profiling

Functional Superiority of 3′-Phenylisoserine Versus Isoserine in Taxol Analog Microtubule Assembly and Cytotoxicity

Structure-activity relationship studies comparing taxol analogs bearing either 3′-phenylisoserine or unsubstituted isoserine A-ring side chains revealed that the phenyl-containing series was significantly more active in both microtubule assembly assays and cytotoxicity evaluations against J774.2 cells [1]. This class-level comparison establishes the C3-phenyl substituent as a critical pharmacophoric element for biological activity in this structural family [1].

Microtubule stabilization Taxol analog SAR Anticancer pharmacophore

SARS-CoV 3CL Protease Inhibitory Activity of Phenylisoserine Derivative SK80

Phenylisoserine derivatives have been evaluated as inhibitors of SARS-CoV 3CL protease, a validated antiviral target . Structure-activity relationship studies of the phenylisoserine backbone identified compound SK80 with an IC₅₀ value of 43 μM against the SARS-CoV 3CL R188I mutant protease, establishing this scaffold as a starting point for antiviral lead optimization .

SARS-CoV protease inhibition Antiviral drug discovery Phenylisoserine scaffold

Stereochemically Defined Synthesis Route from L-Tartaric Acid for (2R,3S) Isomer

A validated stereoselective synthetic route for methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate has been established starting from diethyl L-tartrate [1]. The key deprotection step via hydrogenolysis with refluxing formic acid over Pd/C yields 3(S)-amino-2(R)-hydroxy-3-phenylpropionic acid methyl ester (X) with defined stereochemistry, which is subsequently used in paclitaxel side-chain construction [1]. This documented synthetic accessibility contrasts with other stereoisomers that may lack validated, scalable routes .

Asymmetric synthesis Chiral building block Process chemistry

Methyl 3-Amino-2-hydroxy-3-phenylpropanoate: Evidence-Backed Research and Industrial Application Scenarios


APN/CD13-Targeted Anticancer Lead Discovery and Optimization

Research groups focused on aminopeptidase N (APN/CD13) as an anticancer target should prioritize the 3-amino-2-hydroxyl-3-phenylpropanoic acid scaffold. Derivative 7e of this chemotype demonstrates 2.0-fold improved enzymatic potency (IC₅₀ = 1.26 μM) and 2.0-fold improved cellular potency (IC₅₀ = 30.19 μM) compared to the benchmark inhibitor bestatin [1]. The scaffold is suitable for hit-to-lead optimization campaigns where the free β-amino group enables diverse N-derivatization strategies to further enhance potency, selectivity, and pharmacokinetic properties [1].

Paclitaxel Side-Chain Precursor Synthesis and Taxane Analog Development

Synthetic chemistry laboratories engaged in taxane anticancer agent development require the stereochemically defined (2R,3S) isomer (CAS 157240-36-3) as a critical intermediate for constructing the paclitaxel C13 side chain [1]. The documented synthetic route from L-tartrate provides a validated pathway for in-house synthesis or analytical verification [1]. Importantly, SAR evidence confirms that the phenyl substituent on the isoserine backbone is essential for microtubule assembly activity and cytotoxicity, making the phenylisoserine scaffold non-substitutable with simpler isoserine analogs in this application [2].

Protease Inhibitor Development for Viral and Metastatic Disease Targets

The phenylisoserine scaffold has demonstrated inhibitory activity against two clinically relevant protease families: metalloproteases (APN/CD13 and MMP-2) and cysteine proteases (SARS-CoV 3CL protease) [1]. The measured IC₅₀ of 43 μM for SK80 against SARS-CoV 3CL protease establishes a starting point for structure-guided optimization [2]. Simultaneously, the MMP-2 inhibitory activity (IC₅₀ = 163.5 μM) provides baseline cross-reactivity data valuable for selectivity profiling [3]. Procurement of the core methyl ester building block enables parallel medicinal chemistry efforts across multiple protease inhibitor programs.

Chiral Building Block for Asymmetric Synthesis Methodology Development

Academic and industrial process chemistry groups developing novel asymmetric synthetic methodologies can employ methyl 3-amino-2-hydroxy-3-phenylpropanoate as a validated chiral building block [1]. The compound's two contiguous stereocenters, combined with orthogonal functional groups (amino, hydroxyl, and ester), make it an ideal substrate for evaluating new stereoselective transformations, enzymatic resolutions, or organocatalytic methods [2]. The commercial availability of multiple stereoisomers in defined purity (≥98%) enables rigorous stereochemical comparisons and method validation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 3-amino-2-hydroxy-3-phenylpropanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.